Cas no 54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate)

12-Deoxyphorbol 13-phenylacetate 20-acetate structure
54662-30-5 structure
Productnaam:12-Deoxyphorbol 13-phenylacetate 20-acetate
CAS-nummer:54662-30-5
MF:C30H36O7
MW:508.602649688721
CID:370669
PubChem ID:329798788

12-Deoxyphorbol 13-phenylacetate 20-acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester
    • 12-Deoxyphorbol 13-phenylacate 20-acetate(dPPA,DOPPA)
    • 12-DEOXYPHORBOL 13-PHENYLACETATE 20-ACETATE
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9...
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,
    • 12-deoxyphorbolphenylacetate-20-acetate
    • 12-DPPAA
    • 3-acetate9a-phenylacetate
    • DOPPA
    • CHEMBL1395147
    • 12-Deoxyphorbol-13-phenylacetate-20-acetate
    • Benzeneacetic acid ,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
    • 54662-30-5
    • 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate
    • MEDVHSNRBPAIPU-XMOZQXTISA-N
    • SR-05000002352
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9a-alpha-trihydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 3-acetate 9a-phenylacetate
    • (acetoxymethyl-dihydroxy-tetramethyl-oxo-[?]yl) 2-phenylacetate
    • [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
    • DTXSID20969948
    • dPPA, >=98% (HPLC)
    • NCGC00163537-01
    • SR-05000002352-2
    • CCG-208193
    • SCHEMBL15423126
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
    • 12-DOPPAA
    • 12-Deoxyphorbol 13-phenylacetate 20-acetate
    • MDL: MFCD01741294
    • Inchi: InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1
    • InChI-sleutel: MEDVHSNRBPAIPU-XMOZQXTISA-N
    • LACHT: CC1=C[C@@H]2[C@](CC(=C[C@H]3[C@@H]4C(C)(C)[C@@]4(C[C@@H](C)[C@@]32O)OC(=O)CC5=CC=CC=C5)COC(=O)C)(C1=O)O

Berekende eigenschappen

  • Exacte massa: 508.24600
  • Monoisotopische massa: 508.246
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1070
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 3
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 110
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.0979 (rough estimate)
  • Kookpunt: 556.46°C (rough estimate)
  • Vlampunt: 204.3°C
  • Brekindex: 1.6810 (estimate)
  • PSA: 110.13000
  • LogboekP: 3.32370

12-Deoxyphorbol 13-phenylacetate 20-acetate Beveiligingsinformatie

12-Deoxyphorbol 13-phenylacetate 20-acetate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
D248503-1mg
12-Deoxyphorbol 13-phenylacetate 20-acetate
54662-30-5
1mg
$ 510.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-287296-1 mg
12-Deoxyphorbol 13-phenylacetate 20-acetate,
54662-30-5 99%
1mg
¥1,504.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-287296-1mg
12-Deoxyphorbol 13-phenylacetate 20-acetate,
54662-30-5 99%
1mg
¥1504.00 2023-09-05
TRC
D248503-2.5mg
12-Deoxyphorbol 13-phenylacetate 20-acetate
54662-30-5
2.5mg
$ 885.00 2022-06-05

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